molecular formula C7H4BrFO2 B14866605 3-Bromo-4-fluoro-5-hydroxybenzaldehyde

3-Bromo-4-fluoro-5-hydroxybenzaldehyde

Cat. No.: B14866605
M. Wt: 219.01 g/mol
InChI Key: AKAVAQYOUJRKQP-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups. This compound is primarily used in research and development settings, particularly in the synthesis of various chemical intermediates and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-fluoro-5-hydroxybenzaldehyde involves the bromination and fluorination of hydroxybenzaldehyde derivatives. For instance, 3-Fluoro-4-methoxybenzaldehyde can be treated with 48% hydrobromic acid at 140°C under an argon atmosphere for three hours. The mixture is then diluted with water and extracted with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-fluoro-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-5-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

3-bromo-4-fluoro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAVAQYOUJRKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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